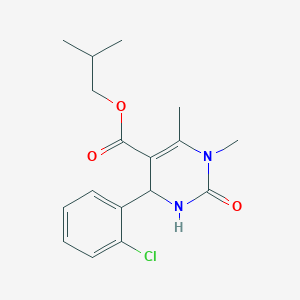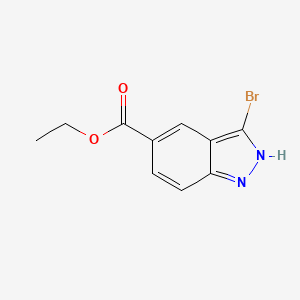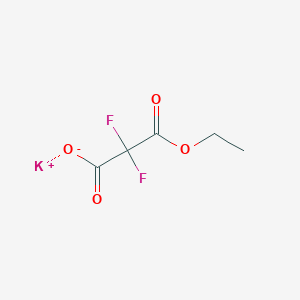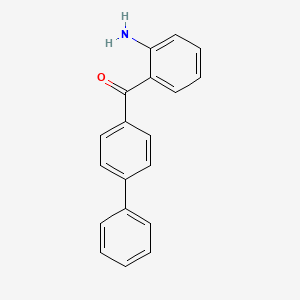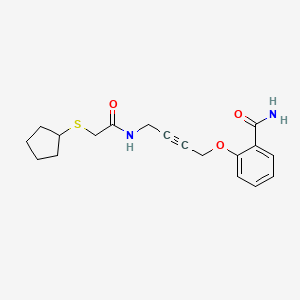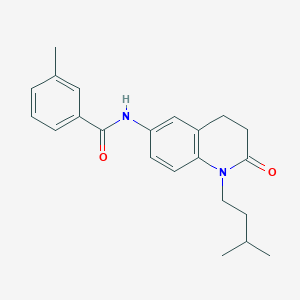
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, also known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis Techniques
Research on N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide and related compounds involves innovative synthesis techniques, including the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing a mild, practical, selective, and high-yielding process. This method allows for the selective formation of valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (Rakshit et al., 2011). Similarly, a one-pot synthesis method has been developed for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated SRN1 reactions, demonstrating the versatility of these compounds in creating heterocyclic structures (Guastavino et al., 2006).
Medical Imaging and Cancer Research
In the field of medical imaging and cancer research, derivatives of the compound have been evaluated for their potential. For instance, the use of 18F-ISO-1, a cellular proliferative marker related to the compound, has been explored in imaging tumor proliferation by PET in patients with malignant neoplasms, revealing its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Chemical and Biological Studies
Further chemical studies involve the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives, leading to insights into the thermal behavior of these compounds under various conditions (Gaber et al., 2008). Moreover, copper-catalyzed intramolecular benzylic C-H amination has been applied to synthesize isoindolinones, a process highlighting the compound's relevance in medicinal chemistry (Yamamoto et al., 2016).
Antimalarial Activity
Exploratory studies into the antimalarial activity of related bisbenzylisoquinolines have been conducted, demonstrating the potential therapeutic applications of compounds within the same chemical family (Valentin et al., 1997).
properties
IUPAC Name |
3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)11-12-24-20-9-8-19(14-17(20)7-10-21(24)25)23-22(26)18-6-4-5-16(3)13-18/h4-6,8-9,13-15H,7,10-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQOBPRODWYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2439794.png)
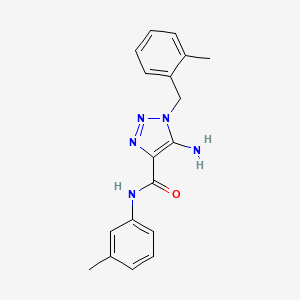
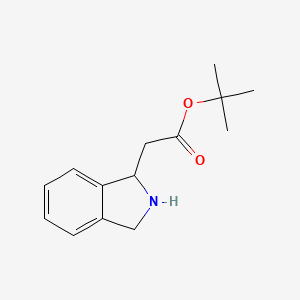

![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)
